molecular formula C7H5ClFNO B1426507 2-Chloro-1-(5-fluoro-2-pyridyl)ethanone CAS No. 1104606-44-1

2-Chloro-1-(5-fluoro-2-pyridyl)ethanone

Cat. No. B1426507
M. Wt: 173.57 g/mol
InChI Key: QSLVDXVEJNXOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754099B2

Procedure details

2-Bromo-5-fluoropyridine (50.0 g, 284 mmol) in 200 mL of THF was added dropwise over 25 min to isopropylmagnesium chloride (2 M in THF, 284 mL, 568 mmol) at RT, and the mixture was stirred for 2 hours at room temperature. A solution of 2-chloro-N-methoxy-N-methylacetamide (43.0 g, 313 mmol) in 150 mL of THF was added dropwise over 30 minutes to the reaction mixture at RT. The mixture was stirred at RT overnight. The mixture was then poured into 2000 g of ice with 500 mL of 2 N HCl. The mixture was extracted into ether, washed with brine, dried over anhydrous sodium sulfate and concentrated. The resulting residue was dissolved in 1 L of warm hexane and treated with several grams of silica gel to remove colored impurities. The resulting mixture was then filtered, and the filtrate was concentrated and chilled in an ice bath for 30 minutes. The resulting solid was isolated by filtration to give 2-chloroacetyl-5-fluoropyridine. 1H NMR (500 MHz, CDCl3): δ 8.53 (d, 1H), 8.19 (dd, 1H), 7.60 (td, 1H), 5.09 (s, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
284 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
2000 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C([Mg]Cl)(C)C.[Cl:14][CH2:15][C:16](N(OC)C)=[O:17].Cl>C1COCC1>[Cl:14][CH2:15][C:16]([C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1)=[O:17]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
Quantity
284 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
ClCC(=O)N(C)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice
Quantity
2000 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at RT overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted into ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 1 L of warm hexane
ADDITION
Type
ADDITION
Details
treated with several grams of silica gel
CUSTOM
Type
CUSTOM
Details
to remove colored impurities
FILTRATION
Type
FILTRATION
Details
The resulting mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting solid was isolated by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(=O)C1=NC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.